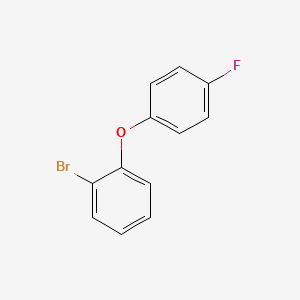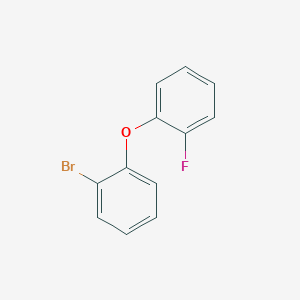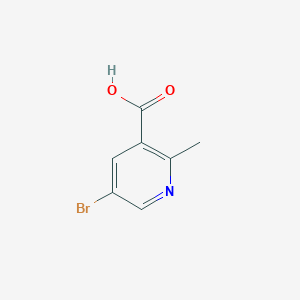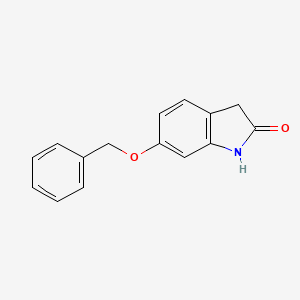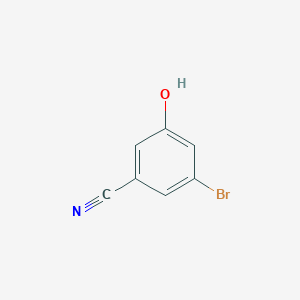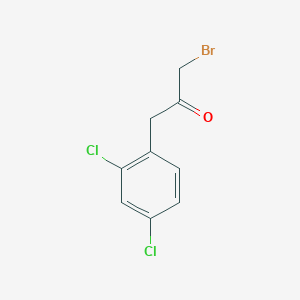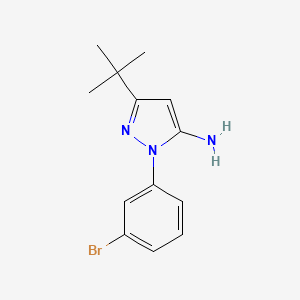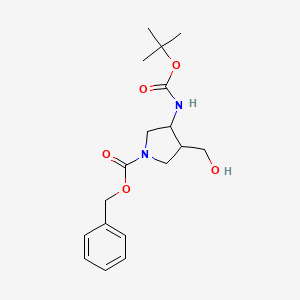
Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, is a chemical entity that appears to be related to various research areas, including the synthesis of amino acid derivatives and the development of pharmaceutical intermediates. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with a focus on maintaining stereochemical integrity. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, utilizes an iodolactamization as a key step, highlighting the importance of controlled cyclization reactions in constructing complex molecules . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation and selective cleavage steps, indicative of the careful manipulation of protecting groups often required in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple functional groups, including carboxylates, amides, and esters, which can influence the overall conformation and reactivity. X-ray crystallography is a common technique used to elucidate the structure, as seen in the characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which revealed intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of such compounds is often explored in the context of further functionalization or as intermediates in larger synthetic schemes. For example, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids demonstrate the potential for coordination to metal centers, affecting both the photophysical properties of the metal and the ligand conformation . Additionally, the synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles showcases the use of halogenated intermediates for the synthesis of β-hydroxy-α-amino acids, which could be analogous to reactions involving Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular geometry. For instance, the steric hindrance provided by tert-butyl groups can affect the overall reactivity and solubility of the compound. The presence of benzyloxycarbonyl and hydroxymethyl groups can also impact the hydrogen bonding capacity and polarity of the molecule. These properties are crucial when considering the compound's behavior in various solvents, its crystallinity, and its potential applications in pharmaceutical synthesis.
安全和危害
未来方向
The future applications and directions for this compound are not specified in the search results. Its use would likely depend on the specific context and the desired chemical reactions. It could potentially be used in the synthesis of other compounds, given its complex structure and functional groups .
属性
IUPAC Name |
benzyl 3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYCLXXPQAPHKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)
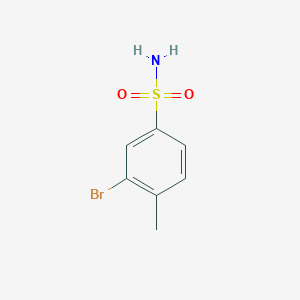

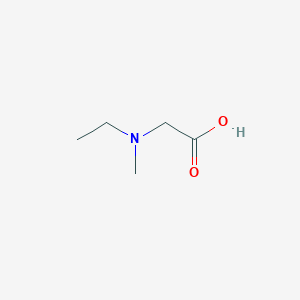
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)
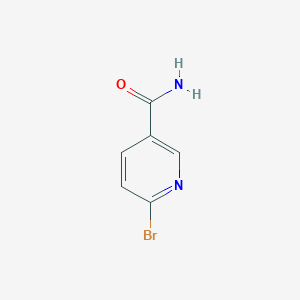
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)
